2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide
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Overview
Description
2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of phenol to obtain 4-nitrophenol, which is then reacted with appropriate reagents to introduce the phenoxy group. The oxazolo-pyridinyl moiety is synthesized separately through a series of cyclization reactions involving pyridine derivatives. The final step involves coupling these intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitrophenoxy group
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitrophenoxy position .
Scientific Research Applications
2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer properties, particularly in breast cancer research.
Biological Studies: The compound is used to investigate cellular pathways and molecular targets involved in disease mechanisms.
Industrial Applications: Its unique chemical structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE involves interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound binds to these enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-oxazolo[4,5-d]pyrimidine derivatives: These compounds share a similar oxazolo-pyridinyl structure and are also studied for their anti-cancer properties.
Benzo[d]oxazol-2(3H)-one derivatives: These compounds are selective inhibitors of aldehyde dehydrogenase and have applications in cancer research.
Uniqueness
2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H16N4O5 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C21H16N4O5/c26-19(13-29-17-9-7-16(8-10-17)25(27)28)23-12-14-3-5-15(6-4-14)21-24-20-18(30-21)2-1-11-22-20/h1-11H,12-13H2,(H,23,26) |
InChI Key |
FFRGKALPIULXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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